molecular formula C24H20ClN3O4 B2355021 2-(2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-yl)-5-((4-chlorobenzyl)oxy)phenol CAS No. 898919-42-1

2-(2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-yl)-5-((4-chlorobenzyl)oxy)phenol

Cat. No.: B2355021
CAS No.: 898919-42-1
M. Wt: 449.89
InChI Key: UFCCPTSNJJOCEW-UHFFFAOYSA-N
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Description

2-(2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-yl)-5-((4-chlorobenzyl)oxy)phenol is a complex organic compound with a unique structure that combines various functional groups. This compound is of interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-yl)-5-((4-chlorobenzyl)oxy)phenol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrimidine core: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the phenoxy and methoxy groups: This step involves nucleophilic substitution reactions where the phenol and methoxy groups are introduced onto the pyrimidine ring.

    Attachment of the chlorobenzyl group: This is typically done through an etherification reaction, where the chlorobenzyl group is attached to the phenol moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-yl)-5-((4-chlorobenzyl)oxy)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to a quinone under appropriate conditions.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The methoxy and chlorobenzyl groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group would yield a quinone, while reduction of the nitro group would yield an amine.

Scientific Research Applications

2-(2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-yl)-5-((4-chlorobenzyl)oxy)phenol has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a lead compound in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, making it valuable in the development of new synthetic methodologies.

    Biological Studies: The compound can be used to study the effects of specific functional groups on biological activity, helping to elucidate structure-activity relationships.

    Industrial Applications: It may be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-yl)-5-((4-chlorobenzyl)oxy)phenol depends on its specific biological target. Generally, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Amino-5-(4-hydroxyphenoxy)pyrimidin-4-yl)-5-((4-chlorobenzyl)oxy)phenol
  • 2-(2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-yl)-5-((4-methylbenzyl)oxy)phenol
  • 2-(2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-yl)-5-((4-fluorobenzyl)oxy)phenol

Uniqueness

The uniqueness of 2-(2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-yl)-5-((4-chlorobenzyl)oxy)phenol lies in its specific combination of functional groups, which allows for unique interactions with biological targets and diverse chemical reactivity. This makes it a valuable compound for both research and industrial applications.

Properties

IUPAC Name

2-[2-amino-5-(4-methoxyphenoxy)pyrimidin-4-yl]-5-[(4-chlorophenyl)methoxy]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN3O4/c1-30-17-6-8-18(9-7-17)32-22-13-27-24(26)28-23(22)20-11-10-19(12-21(20)29)31-14-15-2-4-16(25)5-3-15/h2-13,29H,14H2,1H3,(H2,26,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFCCPTSNJJOCEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=CN=C(N=C2C3=C(C=C(C=C3)OCC4=CC=C(C=C4)Cl)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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